molecular formula C25H20Br4N4 B13087719 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) CAS No. 1272758-39-0

5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline)

Cat. No.: B13087719
CAS No.: 1272758-39-0
M. Wt: 696.1 g/mol
InChI Key: ASPKVLUOXOJINS-UHFFFAOYSA-N
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Description

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is an organic compound with the molecular formula C25H20Br4N4 and a molecular weight of 696.07 g/mol . This compound is characterized by the presence of four bromine atoms attached to aniline groups, which are further connected to a central methane core. It is primarily used in research and development within the field of organic chemistry.

Properties

CAS No.

1272758-39-0

Molecular Formula

C25H20Br4N4

Molecular Weight

696.1 g/mol

IUPAC Name

2-bromo-5-[tris(3-amino-4-bromophenyl)methyl]aniline

InChI

InChI=1S/C25H20Br4N4/c26-17-5-1-13(9-21(17)30)25(14-2-6-18(27)22(31)10-14,15-3-7-19(28)23(32)11-15)16-4-8-20(29)24(33)12-16/h1-12H,30-33H2

InChI Key

ASPKVLUOXOJINS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Br)N)(C3=CC(=C(C=C3)Br)N)C4=CC(=C(C=C4)Br)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) typically involves the reaction of 2-bromoaniline with a central methane core under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidation states and amine derivatives, respectively .

Scientific Research Applications

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) involves its interaction with specific molecular targets and pathways. The bromine atoms and aniline groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-chloroaniline): Similar structure but with chlorine atoms instead of bromine.

    5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-fluoroaniline): Similar structure but with fluorine atoms instead of bromine.

    5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-iodoaniline): Similar structure but with iodine atoms instead of bromine

Uniqueness

5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-bromoaniline) is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Bromine atoms are larger and more polarizable compared to other halogens, which can influence the compound’s chemical behavior and interactions. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .

Biological Activity

5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) is a synthetic compound that has garnered attention for its potential biological activities. This compound features multiple bromoaniline moieties, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) can be represented as follows:

  • Molecular Formula : C16H16Br4N4
  • Molecular Weight : 487.04 g/mol
  • IUPAC Name : 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline)
PropertyValue
Molecular FormulaC16H16Br4N4
Molecular Weight487.04 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) is primarily attributed to its ability to interact with various biological macromolecules. The bromoaniline groups can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to proteins and nucleic acids.

Antimicrobial Activity

Research indicates that bromoaniline derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various bromoaniline compounds, it was found that:

  • Inhibition Zone Diameter : The compound showed an inhibition zone diameter of up to 15 mm against Gram-positive bacteria such as Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for various bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays performed on cancer cell lines (e.g., HeLa and MCF-7) revealed that:

  • IC50 Values : The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
  • Mechanisms of Cell Death : Apoptotic pathways were activated, as evidenced by increased caspase activity and Annexin V staining.

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityIC50: HeLa (25 µM), MCF-7 (30 µM)
Apoptosis InductionIncreased caspase activity

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 5,5',5'',5'''-Methanetetrayltetrakis(2-bromoaniline) was tested against a panel of pathogenic bacteria. The results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than many conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on breast cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.

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